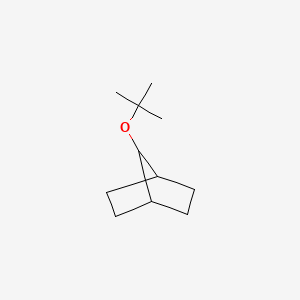

7-Norbornyl t-butyl ether

Description

Historical Trajectories in Norbornyl Carbocation Research

The history of norbornyl carbocation research is largely dominated by the "non-classical ion" debate. wikipedia.orgscribd.compku.edu.cn It began in 1949 when Saul Winstein observed that the solvolysis of both exo- and endo-2-norbornyl sulfonates yielded the same racemic mixture of exo-norbornyl acetate. wikipedia.orggithub.io This led him to propose the existence of a bridged, non-classical carbocation intermediate, where the positive charge is delocalized over three carbon atoms (C1, C2, and C6) through a three-center, two-electron bond. wikipedia.orgscribd.comstackexchange.comnationalmedals.org This symmetrical intermediate would explain the formation of a racemic product from an enantiomerically enriched starting material and the significantly faster reaction rate of the exo isomer. wikipedia.orggithub.io

This proposal was famously challenged by Herbert C. Brown, who argued that the experimental observations could be explained by a rapid equilibrium between two classical carbocations. scribd.comlibretexts.orgnasonline.org Brown contended that the preference for exo product formation was due to steric hindrance on the endo face of the molecule. github.ionasonline.org This sparked a vigorous and often personal debate that spanned decades. science-shenanigans.com

The controversy was largely settled in favor of the non-classical ion through the work of George A. Olah, who used superacidic media to prepare stable solutions of carbocations at low temperatures. github.ionobelprize.orgwikipedia.orgic.ac.uk Spectroscopic studies, including NMR and IR, provided strong evidence for the symmetrical, bridged structure of the 2-norbornyl cation. github.ionobelprize.org Further confirmation came from a 2013 X-ray crystal structure of a 2-norbornyl cation salt, which clearly showed the non-classical, bridged geometry. github.iolibretexts.org

Methodological Contributions of Bridgehead Systems to Mechanistic Organic Chemistry

Bridgehead systems, like the norbornyl framework, have made significant methodological contributions to mechanistic organic chemistry. pku.edu.cniastate.eduuq.edu.au Their rigid structures prevent the planarity typically associated with carbocations, allowing for the study of strain effects on reactivity. unige.ch The inability of the bridgehead carbon to achieve a planar geometry makes the formation of a classical carbocation at this position highly unfavorable, a concept encapsulated in Bredt's Rule. uq.edu.au

This inherent strain makes bridgehead derivatives excellent substrates for studying:

Solvolysis reactions: The rates of solvolysis of bridgehead compounds provide a direct measure of the stability of the corresponding carbocations. unige.chcdnsciencepub.comnih.gov

Neighboring group participation: The fixed geometry of these systems allows for a clear demonstration of anchimeric assistance, where a neighboring group stabilizes a developing positive charge. wikipedia.orgnationalmedals.orgdalalinstitute.com

Rearrangement reactions: The rigid framework channels rearrangement pathways, providing insights into the mechanisms of Wagner-Meerwein shifts and other carbocation rearrangements. core.ac.ukontosight.ai

The study of these systems has led to the development of important concepts in physical organic chemistry, such as "intimate ion pairs" and "internal return," both coined by Winstein. wikipedia.orgnationalmedals.org

Position of 7-Norbornyl tert-Butyl Ether within Broader Norbornane (B1196662) Reactivity Studies

Within the extensive landscape of norbornane reactivity studies, 7-norbornyl derivatives occupy a special position. Unlike the 2-norbornyl system, the 7-position is at the bridgehead and is sterically more accessible. The study of 7-norbornyl systems provides a valuable contrast to the 2-norbornyl case, allowing for the dissection of steric and electronic effects.

The solvolysis of 7-norbornyl derivatives has been a subject of considerable interest. acs.orgresearchgate.netacs.orgoup.com The reactivity of these compounds is influenced by the substituents at the 7-position and the nature of the leaving group. For instance, the solvolysis of syn- and anti-7-norbornenyl derivatives has been used to probe for π-participation from the double bond. acs.org

7-Norbornyl t-butyl ether serves as a key substrate in these investigations. The bulky tert-butyl group introduces significant steric hindrance, influencing reaction rates and product distributions. The ether linkage provides a relatively stable precursor that can be induced to form the 7-norbornyl cation under specific conditions. The thermal decomposition of related compounds, such as t-butyl 7-norbornene- and norbornane-percarboxylates, has been studied to investigate the possibility of anchimeric assistance in free radical reactions. mcmaster.ca

The study of this compound and related compounds allows researchers to explore the fine balance between steric hindrance, electronic stabilization, and the potential for non-classical interactions in a system that is distinct from, yet complementary to, the iconic 2-norbornyl cation. Computational studies have also been employed to investigate the structure and stability of the 7-norbornyl cation, with some analyses suggesting it may exist as a bicyclo[3.2.0]heptyl cation. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWPUNKKVHXJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1C2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187531 | |

| Record name | 7-Norbornyl t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3391-07-9 | |

| Record name | 7-Norbornyl t-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Norbornyl t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways Towards 7 Norbornyl Tert Butyl Ether Derivatives

Access to 7-Substituted Norbornane (B1196662) Scaffolds: Synthetic Strategies and Challenges

The synthesis of molecules built upon the 7-substituted norbornane framework is a complex task for synthetic chemists. core.ac.uk The primary difficulty lies in the inherent structural and electronic properties of the norbornane system. A significant hurdle in these syntheses is the propensity of norbornyl cations to undergo Wagner-Meerwein rearrangements. wikipedia.orgwikipedia.org This type of rearrangement involves the migration of a carbon-carbon bond, leading to a scrambling of the carbon skeleton and the formation of more stable carbocation intermediates. wikipedia.orgwikipedia.orgcdnsciencepub.com Such rearrangements can result in a mixture of products, complicating purification and reducing the yield of the desired 7-substituted compound. core.ac.ukwiley.com

A common and versatile precursor for accessing the 7-position is 7-norbornanone. researchgate.net This ketone can be synthesized through various routes, including the oxidation of the corresponding alcohol, 7-norbornanol, or through multi-step sequences starting from other norbornane derivatives. evitachem.com Once obtained, 7-norbornanone serves as a key intermediate that can be converted to a variety of 7-substituted derivatives. For instance, reduction of 7-norbornanone provides access to 7-norbornanol, a crucial precursor for the synthesis of ethers like 7-norbornyl t-butyl ether. researchgate.net

Another strategy involves the functionalization of norbornadiene. For example, reaction with reagents like m-chloroperbenzoic acid or N-halosuccinimides can introduce substituents at the 7-position. rsc.org However, controlling the stereochemistry of these additions can be challenging. The choice of synthetic route and reaction conditions must be carefully considered to minimize rearrangements and achieve the desired substitution pattern. core.ac.ukorganic-chemistry.org

Formation of tert-Butyl Ethers: Mechanistic and Regiochemical Considerations

The formation of tert-butyl ethers, particularly from sterically hindered alcohols like a 7-norbornyl precursor, presents its own set of synthetic challenges. rsc.org The bulky nature of the tert-butyl group often necessitates specific methodologies to achieve efficient etherification. rsc.orgacs.org

Acid-Catalyzed Alkoxylation Pathways to tert-Butyl Ethers

A prevalent method for the synthesis of tert-butyl ethers is the acid-catalyzed reaction of an alcohol with isobutylene (B52900). pearson.commdpi.com This reaction proceeds through the formation of a tert-butyl carbocation, a stable intermediate generated by the protonation of isobutylene by a strong acid catalyst. researchgate.netjst.go.jp The alcohol then acts as a nucleophile, attacking the carbocation to form the ether. jst.go.jp Various acid catalysts can be employed, including sulfuric acid, solid superacids like sulfated zirconia, or acidic ion-exchange resins such as Amberlyst 15. researchgate.netjst.go.jpgoogle.com

While effective for many primary and some secondary alcohols, this method can be complicated by the steric hindrance of the alcohol and the potential for side reactions. rsc.orgjst.go.jp In the context of a 7-norbornyl precursor, the bulky nature of the norbornane skeleton can impede the approach of the alcohol to the tert-butyl cation. core.ac.uk Furthermore, the strongly acidic conditions required for the reaction can promote the aforementioned Wagner-Meerwein rearrangements within the norbornyl scaffold itself, leading to a mixture of isomeric ether products. core.ac.ukwikipedia.org Synergistic Brønsted/Lewis acid systems, such as a combination of a protic acid and an iron catalyst, have also been explored to facilitate the tert-butylation of alcohols. nih.govrsc.org

| Catalyst System | Reactants | Product | Notes |

| Sulfuric Acid | Alcohol, Isobutylene | tert-Butyl Ether | Classic method, can lead to side reactions. researchgate.net |

| Sulfated Zirconia | Methanol, t-Butanol | Methyl t-Butyl Ether | Example of a solid superacid catalyst. google.com |

| Amberlyst 15 | Alcohol, Isobutylene | tert-Butyl Ether | Ion-exchange resin catalyst, can improve selectivity. jst.go.jp |

| FeCl3 / Protic Acid | Phenol, Di-tert-butylperoxide | tert-Butyl Phenyl Ether | Synergistic catalysis for aromatic alkylation. nih.govrsc.org |

| Lewis Acids (e.g., Mg(ClO4)2) | Alcohol, Di-tert-butyl dicarbonate | tert-Butyl Ether | Alternative method avoiding strong Brønsted acids. acs.orgresearchgate.net |

Adaptations of Williamson Ether Synthesis for Hindered Alkoxides and Norbornyl Precursors

The traditional Williamson ether synthesis, an S_N2 reaction between an alkoxide and an alkyl halide, is generally not suitable for preparing highly hindered ethers like this compound. masterorganicchemistry.combyjus.comwikipedia.org The reaction of a 7-norbornyl alkoxide with tert-butyl halide would lead predominantly to elimination due to the basicity of the alkoxide and the tertiary nature of the halide. byjus.comwikipedia.org Conversely, the S_N2 reaction of a tert-butoxide with a 7-norbornyl halide is extremely slow due to the steric hindrance at the 7-position of the norbornane ring system. wikipedia.org

To overcome these limitations, several adaptations have been developed. One approach involves using milder conditions and alternative reagents. For instance, silver oxide (Ag₂O) can be used to promote the reaction between an alcohol and an alkyl halide under less basic conditions than traditional methods. libretexts.org Another strategy is to employ more reactive tert-butylating agents. Reagents like tert-butyl 2,2,2-trichloroacetimidate, activated by a non-coordinating acid-base catalyst, can effectively tert-butylate alcohols, including those with acid-sensitive functional groups. researchgate.net An electrochemical approach, known as the Hofer-Moest reaction, allows for the generation of carbocations from carboxylic acids under mildly alkaline conditions, which can then be trapped by alcohols to form hindered ethers. nih.gov

| Method | Reactants | Key Features |

| Traditional Williamson | Alkoxide, Primary Alkyl Halide | S_N2 mechanism, not suitable for tertiary halides. masterorganicchemistry.comwikipedia.org |

| Silver Oxide Variation | Alcohol, Alkyl Halide, Ag₂O | Milder conditions, avoids strong base. libretexts.org |

| Trichloroacetimidate Method | Alcohol, tert-Butyl 2,2,2-trichloroacetimidate | Effective for acid-sensitive substrates. researchgate.net |

| Hofer-Moest Reaction | Carboxylic Acid, Alcohol | Electrochemical method for generating carbocations. nih.gov |

Carbocation Chemistry and Solvolytic Reactivity of 7 Norbornyl Derivatives

The 7-Norbornyl Cation: Evidence for Classical and Non-Classical Character

The nature of the 7-norbornyl cation has been a subject of considerable debate, with evidence supporting both classical and non-classical structures. The classical view posits a trivalent carbocation, while the non-classical model involves delocalization of sigma (σ) electrons, leading to a bridged structure.

Computational studies have provided significant insights into this debate. Semi-empirical MINDO/3 calculations have shown that the classical 7-norbornyl cation is unsymmetrical, a deformation that likely facilitates the delocalization of σ-bonding electrons from the C1-C2 and C3-C4 bonds into the vacant 2p-orbital of the C7 carbon. oup.com More advanced computational analyses, such as QTAIM-DI-VISAB, have been employed to characterize the bonding in the so-called "non-classical" 7-norbornyl cation. nih.govresearchgate.net These studies suggest that the equilibrium geometry of what is often referred to as the 7-norbornyl cation actually exhibits the molecular graph of a bicyclo[3.2.0]heptyl cation. nih.govcomporgchem.com

Spectroscopic studies under superacid conditions have been crucial in probing the structure of carbocations. libretexts.org While direct observation of the unsubstituted 7-norbornyl cation has been challenging, studies of related systems and the products of their reactions provide indirect evidence. libretexts.orgresearchgate.net The debate is often framed as whether the non-classical structure represents a true intermediate or merely a transition state between two rapidly equilibrating classical ions. wikipedia.orgic.ac.uk The extreme unreactivity of 7-norbornyl derivatives in solvolysis, being about 10,000 times slower than n-butyl brosylate, suggests a high energy barrier to the formation of a simple, localized carbocation at the C7 position. datapdf.com

The controversy between the classical and non-classical descriptions has been a driving force in the field of physical organic chemistry. illinois.edu Proponents of the non-classical ion point to significant rate accelerations and stereochemical outcomes in related systems as evidence for σ-bond participation. libretexts.orgwikipedia.org Conversely, others have argued that these effects can be explained by other factors like steric hindrance and that a rapidly equilibrating pair of classical ions is sufficient to explain the experimental observations. libretexts.orgwikipedia.org Ultimately, the characterization of the 7-norbornyl cation remains a complex issue, with its structure likely being highly dependent on the specific substitution and reaction conditions. ic.ac.uk

Anchimeric Assistance and Neighboring Group Participation in 7-Norbornyl Systems

Anchimeric assistance, or neighboring group participation (NGP), plays a pivotal role in the solvolysis of 7-norbornyl systems. scribd.comvedantu.comwikipedia.org This phenomenon involves the interaction of a nearby functional group's electrons with the developing positive charge at the reaction center, leading to rate acceleration and specific stereochemical outcomes. scribd.comvedantu.comwikipedia.org

In the context of 7-norbornyl derivatives, the participation of σ-bonds is a key concept. ias.ac.in The electrons in a C-C or C-H bond can act as an internal nucleophile, assisting in the departure of the leaving group and forming a bridged, non-classical carbocation intermediate. wikipedia.org This type of participation is particularly significant in systems where the geometry is favorable for such interaction. scribd.com

A classic example is the dramatically enhanced solvolysis rate of anti-7-norbornenyl tosylate compared to its saturated analog, 7-norbornyl tosylate. datapdf.comchegg.com The anti-7-norbornenyl derivative solvolyzes 10¹¹ times faster, an effect attributed to the participation of the π-electrons of the double bond. datapdf.comchegg.com This interaction stabilizes the transition state leading to the carbocation. scribd.com Similarly, the solvolysis of syn-7-norbornenyl tosylate is accelerated by a factor of 10⁴ relative to the saturated compound. datapdf.com

The "tool of increasing electron demand" has been used to probe the extent of neighboring group participation. ias.ac.in This principle states that as the carbocation center becomes more electron-deficient (e.g., by adding electron-withdrawing substituents elsewhere in the molecule), the demand for stabilization from neighboring groups increases. ias.ac.in This can be observed by plotting reaction rates against substituent constants (Hammett-Brown relationship), where a greater sensitivity (a more negative ρ+ value) indicates a less stable carbocation and a higher potential for NGP. ias.ac.in

The stereochemistry of the products often provides strong evidence for NGP. The formation of products with retention of configuration is a hallmark of neighboring group participation, as the participating group shields one face of the carbocation from attack by the solvent. scribd.com

Solvolysis Mechanisms and Kinetic Studies of 7-Norbornyl Derivatives

The rates of solvolytic reactions of 7-norbornyl derivatives are profoundly influenced by anchimeric assistance and solvent properties. The enormous rate acceleration observed in the solvolysis of anti-7-norbornenyl tosylate (10¹¹ times faster than the saturated analog) is a prime example of π-bond participation. datapdf.comchegg.com Even the syn-isomer shows a significant rate enhancement of 10⁴. datapdf.com These accelerations are attributed to the stabilization of the transition state through the formation of a non-classical, bridged carbocation. datapdf.comscribd.com

Solvent effects provide further insight into the mechanism. The Winstein-Grunwald equation is often used to correlate solvolysis rates with solvent ionizing power (Y) and nucleophilicity (N). oup.com However, for anchimerically assisted solvolyses, simple correlations often fail, showing dispersion for different binary solvent mixtures. oup.com This is because the charge delocalization in the non-classical transition state reduces its sensitivity to the solvent's ionizing power. oup.com A dual-parameter equation can be used to dissect the contributions of solvent-assisted and aryl-assisted pathways. oup.com

The choice of solvent can also influence the fate of ion-pair intermediates. In solvents with high ionizing power and nucleophilicity, such as 75% aqueous acetone, the amount of internal return (recombination of the ion pair without reaction with the solvent) is decreased.

The exceptionally slow solvolysis of 7-norbornyl p-bromobenzenesulfonate, which is about 10,000 times slower than that of n-butyl brosylate, highlights the inherent instability of a localized carbocation at the 7-position due to ring strain. datapdf.com This high sensitivity to factors that promote ionization makes the 7-norbornyl system an excellent platform for studying even weak participating groups. datapdf.com

Table 1: Relative Solvolysis Rates of Selected Norbornyl Derivatives

| Compound | Relative Rate (in Acetic Acid) | Reference |

|---|---|---|

| 7-Norbornyl Tosylate | 1 | datapdf.com |

| syn-7-Norbornenyl Tosylate | 10⁴ | datapdf.com |

| anti-7-Norbornenyl Tosylate | 10¹¹ | datapdf.com |

Kinetic isotope effects (KIEs) are a powerful tool for probing the structure of transition states in solvolysis reactions. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), subtle changes in reaction rates can be measured, providing information about bonding changes at the transition state.

In the study of 7-norbornyl systems, deuterium (B1214612) KIEs have been used to investigate the extent of σ-bond participation. For example, γ-deuterium isotope effects have been measured in the solvolysis of 7-halonorbornyl brosylates. cdnsciencepub.comresearchgate.net The observation of a significant γ-isotope effect in the solvolysis of exo-norbornyl derivatives, but not in the endo-isomers, has been interpreted as evidence for C-C σ-bond participation in the exo-series. rsc.org

The magnitude of the KIE can also help distinguish between different mechanistic pathways. For instance, a comparison of the solvolytic KIE with the 1,3-elimination KIE in certain norbornyl derivatives suggests that elimination occurs from a classical, albeit hyperconjugatively stabilized, carbocation. cdnsciencepub.com

The interpretation of KIEs in the context of the non-classical ion debate is complex. Reduced β-deuterium isotope effects have been hypothesized to be a consequence of charge delocalization through neighboring group participation, as this delocalization would lessen the hyperconjugative electron release from C-H (or C-D) bonds. rsc.org Studies on specifically deuterated 2-norbornyl derivatives have shown an exceptional behavior for the exo-isomer, which supports the idea of a different mechanism compared to the endo-isomer. rsc.org

Carbocations generated during the solvolysis of 7-norbornyl derivatives can undergo various intramolecular rearrangements, most notably Wagner-Meerwein shifts. core.ac.ukwikipedia.orgias.ac.in These are 1,2-shifts of an alkyl, aryl, or hydride group to an adjacent electron-deficient carbon. wikipedia.org

In the norbornyl system, these rearrangements are particularly facile and can lead to complex product mixtures and scrambling of isotopic labels. wikipedia.orgcore.ac.uk For example, the 2-norbornyl cation can be formed through rearrangements of the 1-norbornyl and 7-norbornyl cations. wikipedia.org Carbon-14 labeling experiments have demonstrated that the positive charge can be distributed over all seven carbon atoms of the norbornyl framework through a series of these shifts. wikipedia.org

The stereochemistry of the starting material and the nature of the reaction conditions can influence the rearrangement pathway. For instance, the solvolysis of syn-7-norbornenyl tosylate leads to rearranged allylic products, whereas the anti-isomer gives products with retention of configuration due to π-bond participation.

The study of these rearrangements is often complicated by the rapid equilibrium between different cationic structures. core.ac.uk Low-temperature NMR techniques have been employed to "freeze out" certain rearrangements, allowing for the direct observation of specific cationic intermediates. core.ac.uk For the 2-norbornyl cation, 3,2-hydride shifts can be slowed at -70°C, while the even faster 6,2-hydride shifts and Wagner-Meerwein rearrangements require temperatures as low as -159°C to be observed on the NMR timescale. core.ac.uk These studies provide crucial evidence for the dynamic nature of these cationic intermediates.

Computational and Spectroscopic Investigations of 7 Norbornyl Systems

Quantum Mechanical and Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations have become indispensable tools for investigating the complex potential energy surfaces of reactions involving 7-norbornyl systems. These computational methods allow for the detailed examination of reaction energetics, the geometry of transition states, and the exploration of mechanistic pathways that are often difficult to probe experimentally.

DFT studies have been employed to explore the mechanisms of various reactions within norbornyl frameworks. core.ac.uk For instance, in a study on phenoxy-1,2-dioxetanes, a 7-norbornyl spirofused variant was shown through DFT calculations to have a chemiexcitation activation barrier of 16.9 kcal/mol. nih.govacs.org This was significantly lower than the 18.2 kcal/mol barrier for an adamantyl analogue, indicating a faster reaction rate for the norbornyl-containing compound. nih.govacs.org Such studies highlight how the inherent strain and electronic properties of the 7-norbornyl moiety can influence reaction kinetics, a finding supported by both computational predictions and experimental outcomes. nih.govresearchgate.net

Computational models are also crucial for understanding the intricate rearrangements characteristic of norbornyl cations. The transformation of the 2-norbornyl cation to the more stable 1,3-dimethylcyclopentenyl cation, for example, was found to proceed not through a simple ring-opening but via a more complex pathway initiated by the cleavage of the C3–C4 bond, with a calculated activation energy of 23.5 kcal/mol. researchgate.net These theoretical investigations reveal that a multitude of pathways can be involved in such isomerizations. researchgate.net Furthermore, ab initio calculations have been used to describe the geometry of the 2-norbornyl cation as a transition structure, highlighting the roles of specific bond lengths, such as C1-C7, in the reaction progress. scirp.org

| System/Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding |

| 7-Norbornyl Spirofused Dioxetane | DFT | 16.9 | The 7-norbornyl group accelerates the chemiexcitation rate compared to an adamantyl group (18.2 kcal/mol). nih.govacs.org |

| 2-Norbornyl Cation Isomerization | Computational Methods | 23.5 | Isomerization to 1,3-dimethylcyclopentenyl cation is initiated by C3-C4 bond cleavage. researchgate.net |

| But-2-yl to t-Butyl Cation Rearrangement | Not Specified | 18 | The energy barrier is similar to that of other primary carbenium ion intermediate rearrangements. mdpi.com |

Theoretical Models for Elucidating Carbocation Structure and Stability in Norbornyl Frameworks

The structure of the norbornyl carbocation has been one of the most significant and long-standing controversies in physical organic chemistry. The central question was whether the 2-norbornyl cation exists as a pair of rapidly equilibrating "classical" trivalent carbenium ions or as a single, static "non-classical" bridged ion with a delocalized sigma bond. nih.gov

Theoretical models have been paramount in resolving this debate. High-level ab initio and DFT calculations have consistently shown that the non-classical, symmetrically σ-bridged structure is the true energy minimum for the 2-norbornyl cation. nih.govgithub.ioresearchgate.net This structure features a pentacoordinate carbon atom, where the positive charge is delocalized over three centers (C1, C2, and C6) in a three-center, two-electron bond. mpg.de Theoretical studies have also been applied to the 7-norbornyl cation itself. researchgate.netresearchgate.net Ab initio calculations suggest that the 7-norbornyl cation likely adopts an unsymmetrically bridged structure. researchgate.netresearchgate.net

The stability of these cations is also a key focus of computational work. The 1- and 7-norbornyl cations are known to rearrange to the more stable 2-norbornyl cation. wikipedia.org An attempt to study the 2-norbornyl cation in the gas phase unexpectedly showed it rearranging to the even more stable 1,3-dimethylcyclopentenyl cation, which was calculated to be 19.0 kcal/mol lower in energy. core.ac.ukbeilstein-journals.org These computational findings underscore the complex energy landscape and the tendency of these systems to evolve toward the most stable isomeric form.

| Carbocation Feature | Classical Ion Model | Non-Classical Ion Model |

| Structure | Two rapidly equilibrating trivalent carbenium ions. nih.gov | Single, static ion with a bridged, pentacoordinate carbon. nih.govmpg.de |

| Symmetry | Asymmetric (C1). wikipedia.org | Symmetric (Cs), with a plane of symmetry. github.io |

| Bonding | Standard two-center, two-electron bonds. | Involves a three-center, two-electron (3c-2e) σ-bond. mpg.de |

| Evidence | Initially proposed to explain kinetic data. | Supported by extensive spectroscopic and high-level computational data. core.ac.ukgithub.io |

Advanced Spectroscopic Probes for Characterizing Reactive Intermediates and Dynamics

Direct observation of fleeting intermediates like carbocations requires sophisticated spectroscopic techniques capable of functioning under conditions that prolong the ion's lifetime, such as in superacidic media and at cryogenic temperatures.

The development of superacids, such as SbF5-FSO3H ("Magic Acid"), by George Olah, allowed for the preparation of stable, long-lived solutions of carbocations, enabling their direct characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. core.ac.ukgithub.io At room temperature, the NMR spectrum of the 2-norbornyl cation is often uninformative due to rapid hydride shifts that average the signals. wikipedia.org

However, by lowering the temperature, these dynamic processes can be slowed or "frozen out" on the NMR timescale. core.ac.ukwikipedia.org Low-temperature ¹H and ¹³C NMR studies of the 2-norbornyl cation were decisive. github.io At temperatures as low as 5 K (-268 °C) in solid-state NMR experiments, the spectra showed chemical shifts consistent only with the static, symmetrically bridged non-classical structure. github.iowikipedia.orgibm.comacs.org For instance, the ¹³C NMR spectrum revealed that carbons C1 and C2 were equivalent, which would not be the case for a rapidly equilibrating pair of classical ions, where any barrier to interconversion would have to be less than 0.2 kcal/mol to be undetectable even at these low temperatures. github.io

| Nucleus | Temperature | Key Observation | Interpretation |

| ¹³C | -159 °C | C1 and C2 are equivalent. github.io | Supports a static, symmetric non-classical structure. github.io |

| ¹³C | -80 °C | C1, C2, and C6 become equivalent. | Rapid Wagner-Meerwein rearrangements average the signals. github.io |

| ¹H | -60 °C | Spectrum matches expectations for a non-classical structure. wikipedia.org | Hydride shifts are "frozen out," revealing the underlying static structure. wikipedia.org |

| ¹H | -158 °C (395 MHz) | No significant line broadening compared to 100 MHz spectra. researchgate.net | Lack of temperature/field dependence indicates a single symmetric species, not equilibrating ions. researchgate.net |

Mass spectrometry (MS) provides invaluable information about the fragmentation patterns of molecules in the gas phase upon ionization, offering insights into their structure and mechanistic pathways of decomposition. libretexts.orglibretexts.org For norbornyl systems, mass spectrometry often reveals complex rearrangements of the molecular ion. scilit.com

The mass spectra of exo- and endo-norborneol, for instance, show that while they are distinct isomers, they share common fragmentation pathways that involve specific rearrangements of the molecular ion. scilit.com A key fragmentation for alcohols is the loss of water. scilit.com In the context of 7-norbornyl systems, fragmentation is often initiated by the cleavage of bonds alpha to a functional group, such as the ether oxygen in 7-norbornyl t-butyl ether, or through rearrangements involving the bicyclic framework itself. libretexts.org

Studies on the fragmentation of related compounds, like 7-norbornyloxychlorocarbene, show that decomposition can proceed through competitive transition states leading to different stereochemical outcomes (retention or inversion). researchgate.net Gas-phase studies of the 2-norbornyl cation itself have shown that it can undergo deep-seated rearrangements to form more stable isomers, a process that is readily monitored by mass spectrometry. core.ac.ukresearchgate.netbeilstein-journals.org These studies demonstrate that the gas-phase behavior of these ions can differ from their solution-phase chemistry, providing a complementary view of their intrinsic reactivity.

| Compound Type | Fragmentation Principle | Common Fragments (m/z) & Interpretation |

| Alkanes (e.g., Norbornane) | Cleavage at branch points is favored. chadsprep.com | Clusters of peaks separated by 14 units (loss of -CH₂-). libretexts.org |

| Ethers | Alpha-cleavage (C-C bond next to the oxygen) is common. libretexts.org | For this compound, potential fragments include loss of the t-butyl group or isobutylene (B52900), leading to a [Norbornyl-O]⁺ or [Norbornyl]⁺ cation which can rearrange. |

| Alcohols (e.g., Norborneol) | Loss of water (M-18). scilit.com | The remaining [C₇H₁₀]⁺• ion undergoes further fragmentation and rearrangement. scilit.com |

| Halides (e.g., 7-Chloronorbornane) | Loss of the halogen radical. | The resulting [C₇H₁₁]⁺ carbocation can be observed and its subsequent rearrangements studied. wikipedia.org |

Role of 7 Norbornyl Moiety in Strain Accelerated Chemical Processes

Influence of Bridged Bicyclic Strain on Molecular Reactivity

The norbornane (B1196662) framework, a bicyclo[2.2.1]heptane system, is characterized by significant inherent strain due to its bridged bicyclic structure. This strain arises from the enforced deviation of bond angles from the ideal tetrahedral angle of 109.5 degrees. In the 7-norbornyl moiety, the C1-C7-C4 bond angle is constrained to approximately 93 degrees. acs.orgnih.govescholarship.org This angular strain is a key determinant of the molecular reactivity of 7-norbornyl derivatives.

The constrained geometry of the 7-norbornyl system leads to a higher ground-state energy compared to more flexible or less strained cyclic systems, such as the adamantyl group. This increased ground-state energy can lower the activation barrier for reactions involving the formation of a transition state that relieves some of this strain. For instance, in solvolysis reactions, the formation of a carbocation at the C7 position is influenced by the strain of the bicyclic system. acs.orgacs.org The reactivity of 7-norbornyl derivatives is often intermediate between that of highly strained systems like cyclobutyl derivatives and less strained ones like adamantyl derivatives. acs.orgescholarship.org

The unique bridged structure also imposes a rigid stereochemical relationship between substituents, which can influence reaction pathways and rates. iastate.educore.ac.uk The development of a positive charge at the C7 position is generally resisted, making saturated 7-norbornyl systems extraordinarily unreactive in certain solvolysis reactions, even more so than typical secondary alkyl systems. datapdf.com However, this inherent resistance to forming a cation also makes the system highly sensitive to any factors that can promote ionization, such as neighboring group participation. datapdf.com

Applications in Enhancing Chemiluminescence Rates and Related Photophysical Phenomena

A significant application of the strain within the 7-norbornyl moiety is in the acceleration of chemiluminescent reactions. acs.orgnih.govresearchgate.netresearchgate.net Chemiluminescence, the emission of light from a chemical reaction, is a powerful tool in analytical and bioanalytical assays. The efficiency and sensitivity of these assays are often dependent on the rate of the light-emitting reaction. Dioxetane probes that exhibit rapid, "flash-type" chemiexcitation are generally more sensitive than those with slower, "glow-type" emission because they produce a greater number of photons in a given time. acs.orgresearchgate.netresearchgate.net

Research Findings:

Studies comparing different spiro-fused dioxetanes have provided quantitative evidence for the rate-enhancing effect of the 7-norbornyl moiety.

Chemiexcitation Rate: A 7-norbornyl spiro-fused dioxetane was found to have a chemiexcitation rate 14.2 times faster than its spiro-adamantyl dioxetane counterpart. acs.orgescholarship.orgresearchgate.netresearchgate.net For comparison, a highly strained homocubanyl spiro-fused dioxetane was 230 times faster. acs.orgescholarship.orgresearchgate.netresearchgate.net

Activation Energy: Density Functional Theory (DFT) calculations support these experimental findings, showing a lower computed Gibbs free energy of activation for the O-O cleavage transition state in the 7-norbornyl derivative (16.9 kcal/mol) compared to the adamantyl derivative (18.2 kcal/mol). acs.orgnih.gov

Chemical Stability: While the increased strain leads to faster light emission, it can also decrease the chemical stability of the dioxetane. The 7-norbornyl dioxetane was found to be less stable than the adamantyl derivative but significantly more stable than a cyclobutyl derivative. acs.orgnih.govescholarship.org The homocubanyl derivative proved to be too unstable for practical applications in biological assays. acs.orgnih.gov

This balance of enhanced reactivity and moderate stability makes the 7-norbornyl group a valuable component in designing sensitive chemiluminescent probes. A "turn-ON" dioxetane probe for detecting β-galactosidase (β-gal) activity was synthesized using a 7-norbornyl motif. acs.orgnih.govresearchgate.net This probe demonstrated a 12.8-fold increase in detection sensitivity for β-galactosidase-expressing bacteria compared to the analogous adamantyl-containing probe. acs.orgnih.govescholarship.orgresearchgate.net

Table 1: Comparative Chemiluminescence Properties of Spiro-Fused Dioxetanes

| Spiro-Fused Moiety | Relative Chemiexcitation Rate (vs. Adamantyl) | Computed Activation Free Energy (kcal/mol) |

| Adamantyl | 1.0 | 18.2 acs.orgnih.gov |

| 7-Norbornyl | 14.2 acs.orgescholarship.orgresearchgate.netresearchgate.net | 16.9 acs.orgnih.gov |

| Homocubanyl | 230 acs.orgescholarship.orgresearchgate.netresearchgate.net | 14.2 acs.orgnih.gov |

Data compiled from multiple research sources. acs.orgnih.govescholarship.orgresearchgate.netresearchgate.net

Structural Rigidity and Conformational Analysis in the Context of 7-Norbornyl Derivatives

The bicyclo[2.2.1]heptane framework of the 7-norbornyl moiety is conformationally rigid. iastate.edu This structural rigidity locks substituents into well-defined spatial orientations, which is a key feature in its application in various chemical systems. Unlike flexible ring systems that can adopt multiple conformations, the norbornane skeleton provides a fixed scaffold. This has been exploited in the synthesis of conformationally locked nucleoside and nucleotide analogues, where the norbornane ring serves as a rigid substitute for the furanose sugar ring, stabilizing the molecule in a specific conformation. researchgate.net

Computational studies, including quantum chemical calculations and molecular dynamics simulations, are essential tools for analyzing the structure and conformational behavior of norbornyl derivatives. acs.orgresearchgate.net These analyses help to correlate structural features, such as bond angles and steric interactions, with the observed chemical reactivity and photophysical properties. For example, DFT calculations have been used to correlate the computed activation free energies of chemiexcitation with the C-C(spiro)-C bond angle in a series of spiro-fused dioxetanes, providing a theoretical basis for the observed strain-accelerated reactivity. acs.orgnih.govescholarship.orgresearchgate.net This rigid and well-defined structure makes the 7-norbornyl moiety a valuable building block in the design of molecules with specific and predictable reactivity.

Future Directions and Emerging Research Avenues in 7 Norbornyl Tert Butyl Ether Chemistry

Development of Novel Synthetic Strategies for Highly Functionalized 7-Norbornyl Ether Architectures

The rigid, bicyclic structure of the 7-norbornyl system offers a unique scaffold for the precise three-dimensional arrangement of functional groups. A significant future direction lies in the development of innovative synthetic methodologies to create complex, highly functionalized 7-norbornyl ether architectures. Current research has already demonstrated the versatility of the norbornane (B1196662) framework in synthesizing a variety of derivatives. core.ac.uknih.govresearchgate.net

Future strategies will likely move beyond simple etherification, focusing on incorporating a wider range of functionalities. This includes the development of methods for the stereoselective introduction of substituents at various positions on the norbornyl skeleton. One promising approach involves the use of fragmentation reactions of functionalized norbornane precursors to generate diverse and highly substituted cyclic compounds. core.ac.uk Another avenue is the utilization of organometallic intermediates, such as 1-norbornyllithium, as precursors for a variety of bridgehead-substituted derivatives. tandfonline.com

The synthesis of norbornane-containing macrocycles, such as crown ethers, represents another key area. unt.edu These structures are of interest for their potential as selective ionophores and complexing agents. unt.edu Future work will likely focus on creating more complex and tailored macrocyclic systems with specific recognition properties.

Moreover, the incorporation of the 7-norbornyl ether motif into larger, biologically relevant molecules, such as peptidomimetics and nucleoside analogues, is an emerging field. researchgate.netresearchgate.net The conformational constraints imposed by the norbornyl cage can be exploited to control the shape and biological activity of these molecules. researchgate.net The development of efficient, stereocontrolled multicomponent reactions involving norbornene derivatives is a powerful tool for generating molecular diversity for biological screening. researchgate.net

| Synthetic Strategy | Target Architecture | Potential Application |

| Fragmentation of Norbornane Precursors | Highly functionalized cyclohexanoids and cyclopentitols | Synthesis of carbasugars and other natural products core.ac.uk |

| Use of 1-Norbornyllithium | Bridgehead-substituted norbornanes | Versatile synthetic intermediates tandfonline.com |

| Silver-mediated Alkylation | Norbornane bisether diguanidines | Antibacterial agents nih.gov |

| Template-based Cyclization | Dinorbornyl crown ethers | Selective ion extraction unt.edu |

| Multicomponent Reactions | Azanorbornyl peptidomimetics | Biologically active compounds researchgate.net |

Advanced Spectroscopic and Computational Techniques for Unraveling Complex Reaction Mechanisms

The study of the 7-norbornyl cation has historically been a driving force for the development and application of new physical organic techniques. github.io This trend is set to continue, with advanced spectroscopic and computational methods playing a crucial role in elucidating the intricate details of reaction mechanisms involving 7-norbornyl tert-butyl ether and related compounds.

Recent breakthroughs have been made possible by the application of sophisticated NMR techniques, such as dynamic nuclear polarization (DNP) and nuclear Overhauser effect (NOE) spectroscopy, which allow for the detailed study of carbocation structure and dynamics. numberanalytics.com Cryogenic ion spectroscopy, particularly infrared (IR) spectroscopy of mass-selected ions, provides invaluable data on the vibrational modes of transient intermediates, offering a direct comparison with computational predictions. numberanalytics.com

Computational chemistry has become an indispensable tool in this field. High-level quantum mechanical calculations, including density functional theory (DFT) and post-Hartree-Fock methods like CCSD(T), can now provide highly accurate information on the structures, energies, and spectroscopic properties of norbornyl cations and their transition states. numberanalytics.com Ab initio molecular dynamics (AIMD) simulations are particularly powerful, as they can model the entire reaction trajectory, including the explicit role of solvent molecules, to understand dynamic effects and the timing of bond-forming and bond-breaking events. github.io For instance, recent simulations have provided a detailed picture of the solvolysis of norbornyl derivatives, showing that the nonclassical cation is formed within femtoseconds of the leaving group's departure. github.io

| Technique | Information Gained | Key Research Area |

| Advanced NMR Spectroscopy (DNP, NOE) | Detailed structure and dynamics of carbocations in solution. numberanalytics.com | Observation of long-lived nonclassical carbocations. numberanalytics.com |

| Cryogenic IR Spectroscopy | Vibrational spectra of transient intermediates. numberanalytics.com | Structural elucidation of isolated carbocations. numberanalytics.com |

| Density Functional Theory (DFT) | Accurate structures, energies, and properties of intermediates and transition states. numberanalytics.com | Study of reactivity and potential energy surfaces. numberanalytics.com |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic behavior of reactions, including solvent effects and reaction timing. github.io | Modeling solvolysis reactions and the formation of the norbornyl cation. github.io |

Exploitation of the 7-Norbornyl Architecture in Supramolecular Chemistry and Advanced Materials

The well-defined and rigid geometry of the 7-norbornyl scaffold makes it an attractive building block for the construction of supramolecular assemblies and advanced materials. The predictable orientation of substituents on the norbornyl framework allows for the design of molecules with specific recognition and self-assembly properties.

In supramolecular chemistry, norbornane derivatives have been used to create organogelators and as scaffolds for anion recognition. nih.gov The development of fused polynorbornane systems offers a route to larger, more complex host molecules capable of encapsulating guest species. nih.gov Furthermore, the synthesis of chiral surfactants derived from norbornane precursors, such as camphor, is being explored for the creation of chiral micelles. core.ac.uk These chiral microenvironments could serve as catalysts for asymmetric reactions in aqueous media. core.ac.uk

The incorporation of the 7-norbornyl ether moiety into polymers can impart unique properties. The rigidity of the norbornyl unit can enhance the thermal stability and mechanical strength of the polymer backbone. Ring-opening metathesis polymerization (ROMP) of norbornene derivatives is a well-established and versatile method for producing a wide range of functional polymers. Future research will likely focus on the synthesis of 7-alkoxy-substituted norbornene monomers to create polymers with tailored properties, such as specific dielectric constants or refractive indices.

Another emerging application is in the design of chemiluminescent probes. Spiro-fused 7-norbornyl phenoxy-1,2-dioxetanes have been shown to exhibit enhanced chemiexcitation rates compared to analogous adamantyl systems, making them promising for the development of highly sensitive bioassays. acs.org

| Application Area | Role of 7-Norbornyl Architecture | Example/Future Direction |

| Supramolecular Chemistry | Rigid scaffold for host-guest systems and self-assembly. | Anion recognition, organogelators, chiral micellar catalysts. nih.govcore.ac.uk |

| Polymer Chemistry | Monomer for imparting rigidity and functionality. | High-performance polymers via ROMP of functionalized norbornenes. |

| Materials Science | Strain-releasing motif in functional molecules. | Development of highly sensitive chemiluminescent probes for bioassays. acs.org |

| Ion Extraction | Preorganized framework for macrocycles. | Novel crown ethers for selective binding of cations like Na+ and K+. unt.edu |

Interplay of Electronic Effects and Stereochemistry in Modulating 7-Norbornyl Reactivity

The relationship between electronic effects, stereochemistry, and reactivity in the 7-norbornyl system has been a subject of intense debate and study for decades, famously exemplified by the controversy over the classical versus nonclassical nature of the 2-norbornyl cation. github.io Future research will continue to probe this complex interplay, using modern tools to achieve an even more nuanced understanding.

The stereochemical outcome of reactions at the norbornyl core is highly dependent on the substitution pattern and reaction conditions. The difference in reactivity between exo and endo isomers is a classic example. Computational studies are now able to precisely model the transition states for these reactions, explaining the origins of stereoselectivity. acs.org

The electronic nature of substituents on the norbornyl ring can dramatically influence the stability and reactivity of intermediates. Electron-donating groups can stabilize cationic intermediates, while electron-withdrawing groups can have the opposite effect. A key area of future research will be the systematic study of these substituent effects, not just on reaction rates, but also on the very nature of the intermediates formed. For example, how do substituents at the C7 position influence the degree of bridging or the charge distribution in a 2-norbornyl cation?

Furthermore, the concept of through-bond and through-space electronic interactions is particularly relevant in the rigid norbornyl framework. The interaction of the C7 substituent with the π-system in a 7-norbornenyl cation is a well-studied example. acs.org Future work could explore more subtle interactions in saturated systems like 7-norbornyl tert-butyl ether, investigating how the lone pairs of the ether oxygen interact with the sigma framework of the cage and influence its reactivity at distant sites. The combination of targeted synthesis of specifically substituted derivatives and high-level computational analysis will be essential for disentangling these complex effects.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-norbornyl t-butyl ether, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer: The synthesis of this compound typically involves etherification of norbornadiene derivatives with t-butyl halides or alcohols. For example, Story et al. (1961) demonstrated the use of t-butyl perbenzoate in etherification reactions under controlled temperatures (25.06 ± 0.02°C) to optimize yield . Key parameters include solvent choice (e.g., butyl acetate for phase separation ), base selection (e.g., sodium hydroxide for extraction ), and inert atmosphere (e.g., nitrogen storage of reagents ). Gas chromatography is recommended for monitoring reaction progress and identifying byproducts like ether-insoluble fractions .

Q. Which analytical techniques are best suited for characterizing this compound and its intermediates?

- Methodological Answer: Gas chromatography (GC) is critical for purity assessment, as shown in the analysis of 7-norbornadienol derivatives . Infrared (IR) spectroscopy can confirm functional groups, such as ether linkages, by identifying absorption bands in the 1100–1250 cm⁻¹ range (observed in TMA/t-butyl methyl ether studies ). Nuclear magnetic resonance (NMR) spectroscopy provides structural details, including norbornyl ring conformation and t-butyl group integration. For example, Story et al. (1961) used NMR to differentiate anti- and syn-isomers of norborneol derivatives .

Q. How can researchers address discrepancies in reported yields or stereochemical outcomes for this compound synthesis?

- Methodological Answer: Contradictions often arise from variations in reaction conditions (e.g., temperature gradients ) or purification methods. Systematic replication of protocols with strict parameter control (e.g., calibrated thermometers ) is essential. Comparative studies using identical analytical tools (e.g., GC retention times ) can isolate variables. Literature reviews should prioritize peer-reviewed journals over commercial databases to avoid unreliable data .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of t-butyl ether formation in norbornyl systems?

- Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) can map transition states to predict preferential attack sites on the norbornyl framework. Experimental validation via isotopic labeling (e.g., deuterated reagents) or kinetic studies (e.g., monitoring intermediate formation via GC-MS ) may clarify pathways. Story et al. (1961) observed that electron-withdrawing groups on the norbornyl ring direct etherification to less hindered positions .

Q. How can researchers design experiments to investigate the thermal stability of this compound under varying conditions?

- Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds. Accelerated aging studies under controlled atmospheres (e.g., nitrogen vs. oxygen) can simulate long-term stability. For mechanistic insights, analyze degradation products via GC or HPLC and correlate with computational predictions of bond dissociation energies .

Q. What strategies are effective in resolving challenges with stereochemical purity during large-scale synthesis?

- Methodological Answer: Chiral chromatography or crystallization with enantioselective additives can isolate desired stereoisomers. Story et al. (1961) achieved stereocontrol by modifying reaction solvents (e.g., polar aprotic solvents for enhanced nucleophilicity ). Advanced techniques like dynamic kinetic resolution or enzyme-catalyzed etherification may also be explored .

Q. How can computational chemistry complement experimental studies of this compound’s reactivity?

- Methodological Answer: Molecular dynamics simulations predict solvent effects on reaction rates, while quantum mechanics (QM) methods (e.g., Hartree-Fock or MP2) model transition states. For example, Ingold’s work on reaction mechanisms (cited in Story et al., 1961 ) provides a framework for validating computational results against experimental kinetic data.

Ethical and Reproducibility Considerations

Q. How can researchers ensure the reproducibility of synthetic protocols for this compound?

- Methodological Answer: Detailed documentation of reagent sources (e.g., lithium aluminum hydride purity ), instrument calibration (e.g., NBS-certified thermometers ), and step-by-step procedural notes is critical. Public sharing of raw data (e.g., GC chromatograms ) via repositories enhances transparency. Collaborative replication studies across labs can identify overlooked variables .

Q. What ethical practices should guide the reporting of contradictory data in studies of this compound?

- Methodological Answer: Disclose all methodological deviations and potential conflicts of interest. Use standardized formats (e.g., APA or ACS guidelines) for data presentation to avoid ambiguity. Contradictory findings should be contextualized with rigorous statistical analysis (e.g., confidence intervals for yield comparisons) and peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.